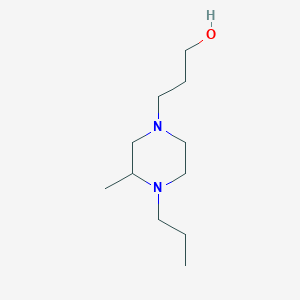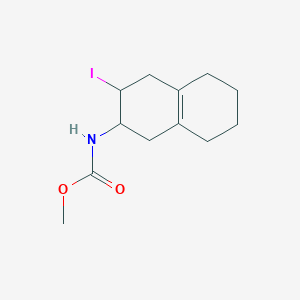![molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8](/img/structure/B14005292.png)
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under mild acidic conditions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its ability to protect amino groups without interfering with other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amine, forming the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Pd, LiAlH4, NaBH4.
Substitution: NaOCH3, LDA, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE involves the formation of a stable carbamate linkage with the amino group. This linkage protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.
Phenylmethoxycarbonyl (Cbz): Similar to Boc but cleaved by catalytic hydrogenation.
tert-Butyl carbazate: Used in similar applications but has different reactivity patterns.
Uniqueness
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
869468-34-8 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
InChI Key |
LINWYTPTURMUAO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


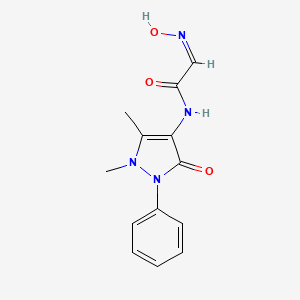

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
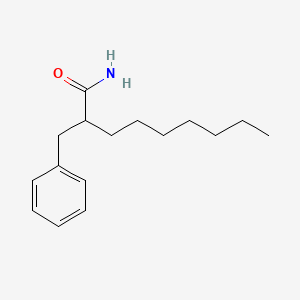
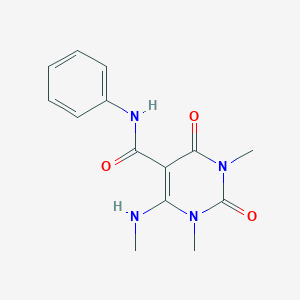
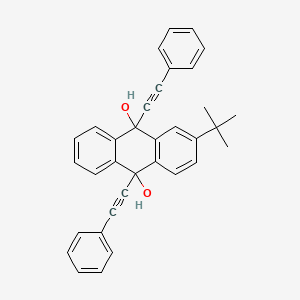
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
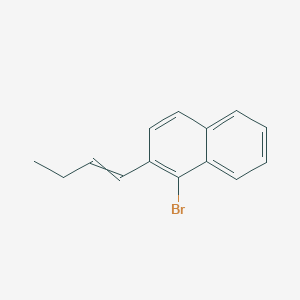

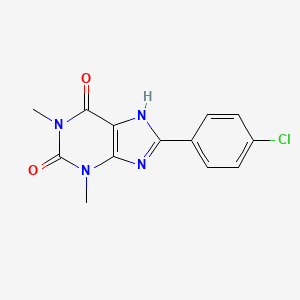
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
